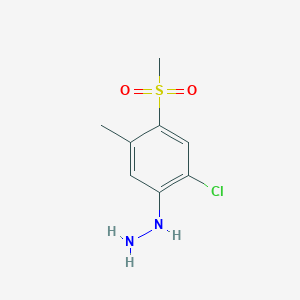

(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine

Description

Historical Context and Discovery Timeline

The development and characterization of this compound must be understood within the broader historical context of hydrazine chemistry, which began with the pioneering work of Hermann Emil Fischer in the late 19th century. Fischer's discovery of phenylhydrazine in 1875 marked the beginning of systematic research into arylhydrazine derivatives. Fischer prepared the first hydrazine derivative by reducing a phenyl diazonium salt using sulfite salts, establishing a methodology that would become fundamental to hydrazine synthesis.

The historical significance of Fischer's work cannot be overstated, as phenylhydrazine became an essential tool for characterizing sugars through the formation of hydrazones known as osazones. This application demonstrated the unique reactivity of the hydrazine functional group and its potential for creating well-defined crystalline derivatives that could be used for identification and purification purposes. Fischer's initial paper on phenylhydrazine established many of the key properties that would later be recognized as characteristic of the entire hydrazine family.

The evolution from simple phenylhydrazine to more complex substituted derivatives like this compound represents a century-long progression in synthetic organic chemistry. The introduction of multiple substituents on the aromatic ring required the development of sophisticated synthetic methodologies that could selectively introduce different functional groups without interfering with the sensitive hydrazine moiety. The specific combination of substituents present in this compound reflects advances in both halogenation chemistry and sulfonation reactions.

The modern era of arylhydrazine research has been marked by an increased understanding of structure-activity relationships and the recognition that subtle changes in substitution patterns can dramatically affect both chemical reactivity and biological activity. Recent research has focused on arylhydrazine derivatives as potential therapeutic agents, with studies examining their activity against various biological targets. The development of this compound represents part of this contemporary effort to explore the chemical space of substituted hydrazines.

Contemporary research methodologies have enabled the precise characterization of complex hydrazine derivatives through advanced spectroscopic techniques and computational chemistry approaches. The ability to determine exact molecular structures, predict reactivity patterns, and understand intermolecular interactions has accelerated the development of new arylhydrazine compounds with specific properties tailored for particular applications.

Nomenclature and Systematic Identification (IUPAC, CAS Registry)

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is (2-chloro-5-methyl-4-methylsulfonylphenyl)hydrazine. This nomenclature clearly identifies the parent hydrazine structure and specifies the position and nature of each substituent on the aromatic ring.

The Chemical Abstracts Service registry number 849035-85-4 serves as the unique identifier for this compound in chemical databases worldwide. This registry number is essential for unambiguous identification of the compound across different naming systems and languages. The Chemical Abstracts Service system provides a standardized approach to chemical identification that eliminates confusion arising from alternative names or structural representations.

| Identification Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | (2-chloro-5-methyl-4-methylsulfonylphenyl)hydrazine |

| Chemical Abstracts Service Number | 849035-85-4 |

| Molecular Formula | C₈H₁₁ClN₂O₂S |

| Molecular Weight | 234.70 g/mol |

| PubChem Compound Identifier | 2761082 |

| Simplified Molecular Input Line Entry System | CC1=CC(=C(C=C1S(=O)(=O)C)Cl)NN |

| International Chemical Identifier | InChI=1S/C8H11ClN2O2S/c1-5-3-7(11-10)6(9)4-8(5)14(2,12)13/h3-4,11H,10H2,1-2H3 |

| International Chemical Identifier Key | APJTZCUVNGPUBD-UHFFFAOYSA-N |

Alternative naming systems and synonyms for this compound include several variations that reflect different approaches to describing the same molecular structure. These include [2-chloro-5-methyl-4-(methylsulfonyl)phenyl]hydrazine, (2-chloro-4-methanesulfonyl-5-methylphenyl)hydrazine, and 2-chloro-5-methyl-4-(methylsulphonyl)phenylhydrazine. The variation in naming conventions often reflects regional differences in chemical nomenclature or historical naming practices within specific research communities.

The Simplified Molecular Input Line Entry System notation for this compound is CC1=CC(=C(C=C1S(=O)(=O)C)Cl)NN, which provides a text-based representation of the molecular structure that can be used in computational chemistry applications and database searches. This notation system allows for precise structural searches and facilitates the identification of structurally related compounds.

The International Chemical Identifier system provides both a standard identifier (InChI=1S/C8H11ClN2O2S/c1-5-3-7(11-10)6(9)4-8(5)14(2,12)13/h3-4,11H,10H2,1-2H3) and a corresponding hash key (APJTZCUVNGPUBD-UHFFFAOYSA-N) that enables rapid database searches and structural comparisons. These identifiers are particularly valuable for computational chemistry applications and automated database searches.

The compound has been assigned various catalog numbers by different chemical suppliers, reflecting its commercial availability and research applications. These catalog numbers, while not standardized across suppliers, provide practical identifiers for procurement and inventory management in research laboratories.

Structural Relationship to Arylhydrazine Derivatives

This compound belongs to the broader class of arylhydrazine derivatives, which are characterized by the presence of a hydrazine functional group attached to an aromatic ring system. The structural framework of arylhydrazines consists of two nitrogen atoms connected by a single bond, with one or both nitrogens bonded to aromatic substituents. This basic architecture provides a versatile platform for chemical modification and functional group manipulation.

The classification of hydrazines is typically based on the degree of substitution at the nitrogen atoms. This compound falls into the category of monosubstituted hydrazines, where one aromatic group is attached to one of the nitrogen atoms while the other nitrogen retains its amino character. This substitution pattern is particularly important because it preserves the nucleophilic character of one nitrogen atom while providing the electronic and steric effects of aromatic substitution.

The electronic effects of the substituents on the aromatic ring significantly influence the chemical behavior of the hydrazine functional group. The chloro substituent at the 2-position provides electron-withdrawing inductive effects, while the methylsulfonyl group at the 4-position exerts strong electron-withdrawing effects through both inductive and resonance mechanisms. The methyl group at the 5-position provides a modest electron-donating effect. This combination creates a complex electronic environment that modulates the reactivity of the hydrazine nitrogen atoms.

Research into arylhydrazine derivatives has revealed significant structure-activity relationships that govern both chemical reactivity and biological activity. Studies of arylmethylene hydrazine derivatives have demonstrated that substitution patterns on the aromatic ring can dramatically affect inhibitory activity against various enzymes. For example, compounds with electron-withdrawing groups often exhibit enhanced activity compared to those with electron-donating substituents, reflecting the importance of electronic effects in molecular recognition processes.

The structural relationship between this compound and other arylhydrazine derivatives can be understood through comparative analysis of substitution patterns and their effects on molecular properties. The presence of multiple substituents distinguishes this compound from simpler derivatives like phenylhydrazine, which contains only the basic phenylhydrazine framework without additional functional groups. The complexity introduced by multiple substituents provides both synthetic challenges and opportunities for selective reactivity.

| Compound Class | Substitution Pattern | Key Characteristics |

|---|---|---|

| Phenylhydrazine | Unsubstituted aromatic ring | Basic arylhydrazine properties, high nucleophilicity |

| Monosubstituted arylhydrazines | Single aromatic substituent | Modified electronic properties, retained nucleophilicity |

| Disubstituted arylhydrazines | Two aromatic substituents | Enhanced selectivity, reduced basicity |

| Trisubstituted arylhydrazines | Three aromatic substituents | Highly modified properties, specialized applications |

| This compound | Chloro, methyl, methylsulfonyl | Complex electronic effects, synthetic versatility |

Contemporary research has focused on developing arylhydrazine derivatives with specific biological activities, particularly as enzyme inhibitors and pharmaceutical intermediates. The design of new arylhydrazine compounds often involves systematic modification of substitution patterns to optimize activity while maintaining synthetic accessibility. This approach has led to the development of numerous derivatives with specialized applications in medicinal chemistry and materials science.

The mechanistic understanding of arylhydrazine reactivity has been enhanced by computational chemistry studies that examine the electronic structure and reactivity patterns of these compounds. These studies have revealed that the reactivity of arylhydrazines can be fine-tuned through careful selection of substituents, enabling the design of compounds with predictable chemical behavior for specific synthetic applications.

Properties

IUPAC Name |

(2-chloro-5-methyl-4-methylsulfonylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-5-3-7(11-10)6(9)4-8(5)14(2,12)13/h3-4,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJTZCUVNGPUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)C)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375531 | |

| Record name | [2-Chloro-4-(methanesulfonyl)-5-methylphenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-85-4 | |

| Record name | [2-Chloro-4-(methanesulfonyl)-5-methylphenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849035-85-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of Key Intermediates

Synthesis of 2-Chloro-5-methyl-4-(methylsulfonyl)benzene Precursors

According to CN105017101A, 2-chloro-4-(methylsulfonyl)benzoic acid can be synthesized starting from 2-chloro-4-methylsulfonyl toluene by catalytic oxidation under oxygen pressure with nitric acid and a catalyst such as CuI or Co2O3 in an autoclave at 140–200 °C. The product is isolated by filtration and recrystallization from methanol, yielding high purity material.

The methylsulfonyl group introduction is typically achieved by oxidation of methylthio groups or direct sulfonylation using methanesulfonyl chloride under basic conditions. For example, 4-chloro-2-methylphenyl methanesulfonate is prepared by reacting 4-chloro-2-methylphenol with methanesulfonyl chloride in the presence of pyridine, followed by nitration at low temperature (0 °C) to introduce a nitro group selectively at the 5-position.

Nitration and Sulfonyl Group Stability

The nitration step is carried out under mild acidic conditions (sulfuric and nitric acid mixture) at low temperatures (~0 °C) to avoid decomposition or displacement of the methylsulfonyl group.

The sulfonyl substituent remains intact during nitration, which is critical for the subsequent conversion steps.

Conversion to Hydrazine Derivative

Reduction of Nitro to Amino and Hydrazine Formation

The nitro group on 3-chloro-5-methyl-4-nitroaniline derivatives can be reduced to amino or hydrazine functionalities via diazotization followed by reduction. For example, CN112358404A describes a process where 3-chloro-5-methyl-4-nitroaniline is diazotized in acidic aqueous solution with sodium nitrite at 0–5 °C, then reduced by hypophosphorous acid and iron powder sequentially to yield 2-chloro-6-methylaniline with high yield (82.5%).

This method can be adapted for hydrazine derivative synthesis by further reaction of the amino group with hydrazine or through direct reduction of nitro compounds with hydrazine hydrate under reflux in ethanol or methanol, as reported for analogous methylsulfonyl-substituted phenyl hydrazines.

Direct Hydrazine Formation

- The reaction of 2-chloro-4-(methylsulfonyl)nitrobenzene with hydrazine hydrate under reflux conditions in ethanol or methanol leads to the formation of the corresponding hydrazine derivative. This method is industrially scalable and allows for purification by recrystallization or chromatography.

Representative Preparation Procedure (Literature-Based)

Analytical and Purification Notes

Purification of the hydrazine product is typically achieved by recrystallization from ethanol or methanol or by column chromatography to ensure high purity (>98%).

Characterization includes ^1H NMR (broad NH signals), IR spectroscopy (N–H stretch ~3300 cm⁻¹, S=O stretches ~1150–1300 cm⁻¹), and HRMS for molecular confirmation.

Summary Table of Key Preparation Parameters

Research Findings and Industrial Relevance

The multi-step synthetic routes described provide efficient access to (2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine with good yields (typically 80% or higher in key steps) and high purity, suitable for further application in pharmaceuticals or agrochemicals.

The use of mild nitration and selective reduction methods allows the preservation of sensitive functional groups and minimizes by-products.

Industrial scale-up is feasible using controlled temperature and pressure conditions, with catalyst optimization for oxidation steps.

Scientific Research Applications

(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro and methylsulfonyl groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of phenylhydrazines are highly dependent on the nature and position of substituents. Below is a comparative analysis of key analogues:

a. 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (101M)

- Structure : Contains two methylsulfonyl groups and a chloroethyl side chain.

- Key Differences : Unlike the target compound, 101M lacks an aromatic ring and features a chloroethyl group, enabling DNA cross-linking and potent antineoplastic activity .

- Biological Activity: Demonstrates broad-spectrum anticancer activity, including efficacy against drug-resistant leukemia and glioblastoma xenografts .

b. [5-Chloro-2-(ethylthio)phenyl]-hydrazine

- Structure : Chloro and ethylthio (-S-C₂H₅) groups at positions 5 and 2, respectively.

- Key Differences : The ethylthio group is electron-donating, contrasting with the electron-withdrawing methylsulfonyl group in the target compound. This difference reduces oxidative stability but may enhance nucleophilic reactivity .

c. N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)hydrazine Derivatives

- Structure : Features alkylthio (-S-R) and benzenesulfonyl (-SO₂C₆H₅) groups.

d. (5-Chloro-2-methoxyphenyl)hydrazine

- Structure : Methoxy (-OCH₃) at position 2 and chloro at position 3.

- Key Differences : The methoxy group is moderately electron-donating, leading to reduced acidity compared to the methylsulfonyl group. This compound is less stable under acidic conditions .

a. Electron Effects and Reactivity

- Methylsulfonyl (-SO₂CH₃) : Strong electron-withdrawing effect increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to methoxy or alkylthio groups .

- Chloro (-Cl) : Provides moderate electron withdrawal and steric bulk, influencing regioselectivity in coupling reactions .

b. Stability

- The methylsulfonyl group improves thermal and oxidative stability, making the target compound more suitable for in vivo applications than derivatives with methoxy or alkylthio groups .

Comparison Table: Key Structural and Functional Attributes

*EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Biological Activity

(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine is a compound with a unique chemical structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by diverse research findings and case studies.

- Molecular Formula : C₈H₁₁ClN₂O₂S

- Molecular Weight : 234.7 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Antimicrobial Activity

Research indicates that derivatives of hydrazine compounds exhibit significant antimicrobial properties. A study evaluating various hydrazone derivatives found that certain compounds showed high antibacterial activity against strains such as MRSA, E. coli, and K. pneumoniae with growth inhibition rates ranging from 85.76% to 97.76% .

Table 1: Antimicrobial Activity of Hydrazine Derivatives

| Compound | Target Bacteria | Inhibition (%) |

|---|---|---|

| 7a | MRSA | 97.76 |

| 7g | E. coli | 95.43 |

| 7i | K. pneumoniae | 91.50 |

| 7c | A. baumannii | 66.69 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties, particularly as a selective COX-2 inhibitor. The synthesized compounds exhibited IC₅₀ values ranging from 0.10 to 0.31 µM, demonstrating a high selectivity index when compared to traditional NSAIDs like indomethacin .

Table 2: COX-2 Inhibition Potency

| Compound | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| 7a | 0.10 | 132 |

| 7g | 0.25 | 75 |

| 7i | 0.31 | 31 |

Cytotoxicity and Safety Profile

The safety margin of these compounds was assessed through cytotoxicity tests on human embryonic kidney cells and hemolysis assays on human red blood cells. Compounds such as 7a, 7g, and 7i were found to be non-toxic at therapeutic doses, indicating their potential for further development in clinical applications .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

- Antibacterial Efficacy : A study demonstrated that specific hydrazone derivatives significantly inhibited the growth of multidrug-resistant bacteria, showcasing their potential as new antimicrobial agents .

- COX Inhibition : In vitro assays revealed that the compound selectively inhibited COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

- Cytotoxic Potential : Research on cancer cell lines indicated that some derivatives exhibited considerable cytotoxicity against various cancer types, including lung and breast cancers, suggesting their potential as anticancer agents .

Q & A

Q. What synthetic methodologies are recommended for preparing (2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine, and how can reaction conditions be optimized?

Synthesis typically involves sulfonation of precursor amines followed by hydrazine coupling. For example, methyl benzyl amine can undergo sulfonation with sulfur agents (e.g., SO₃H groups) to form intermediates, which are then treated with hydrazine hydrate under reflux in ethanol . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to hydrazine) and reaction time (4–6 hours), monitored via TLC (chloroform:methanol, 7:3) . Side products like N-alkylated derivatives may form if temperature exceeds 95°C, necessitating precise thermal control .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro, methylsulfonyl) via chemical shifts (δ 2.5–3.0 ppm for methylsulfonyl; δ 7.0–8.0 ppm for aromatic protons) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>98%) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry : High-resolution ESI-MS distinguishes molecular ions ([M+H]⁺ expected m/z ~275) and fragmentation patterns .

Q. What critical safety protocols should researchers follow when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors, as hydrazine derivatives are respiratory irritants .

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact, which may cause burns .

- Storage : Keep in sealed glass containers at 2–8°C to prevent degradation and moisture absorption .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., chloro, methylsulfonyl) influence the compound’s reactivity in nucleophilic addition reactions?

The chloro group enhances electrophilicity at the phenyl ring, facilitating nucleophilic attack at the para position, while the methylsulfonyl group stabilizes intermediates via resonance. For example, in pyrazole synthesis, the hydrazine moiety reacts with β-ketoesters to form cyclized products, with yields >75% under acidic conditions (HCl/EtOH, 80°C) . Computational studies (DFT) suggest the sulfonyl group lowers the activation energy by 15–20 kJ/mol compared to non-sulfonated analogs .

Q. How can researchers resolve contradictions in reported synthetic yields caused by varying reaction conditions?

Contradictions often arise from solvent polarity, temperature, or catalyst use. For instance:

- Solvent Effects : Ethanol yields 70–80% product, while DMF increases byproducts due to higher polarity .

- Catalysts : Adding triethylamine (0.2 eq.) improves cyclization efficiency by deprotonating intermediates, as shown in chromene-sulfonamide syntheses .

Systematic DoE (Design of Experiments) approaches are recommended to identify optimal parameters .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or DNA)?

- Molecular Docking : Use crystal structures (e.g., PDB IDs) to model binding to cyclooxygenase-2 (COX-2), a target for anti-inflammatory analogs .

- MD Simulations : Assess stability of hydrazine-DNA adducts, particularly at guanine N7 sites, to evaluate genotoxicity risks .

- QSAR : Correlate substituent Hammett constants (σ) with inhibitory activity against bacterial enzymes (e.g., E. coli dihydrofolate reductase) .

Q. What analytical challenges arise in detecting degradation products, and how can they be addressed?

Degradation via hydrolysis or oxidation produces sulfonic acids or quinone derivatives, which are polar and poorly retained in standard HPLC methods. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.